1,1'-(But-1-ene-4,4-diyldisulfonyl)dibenzene
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Overview
Description
1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene is a chemical compound with the molecular formula C16H16O4S2 It is known for its unique structure, which includes a butene backbone with two sulfonyl groups attached to benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene typically involves the reaction of butene derivatives with sulfonyl chloride compounds in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 1,1-Bis(phenylsulfonyl)ethylene
- 1,1’-(2-Butene-1,2-diyldisulfonyl)dibenzene
Comparison: 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene is unique due to its specific butene backbone and the positioning of the sulfonyl groups. Compared to 1,1-Bis(phenylsulfonyl)ethylene, it has a different spatial arrangement, which can lead to distinct chemical reactivity and biological activity. The presence of the butene backbone also differentiates it from 1,1’-(2-Butene-1,2-diyldisulfonyl)dibenzene, which has a different configuration and potentially different applications.
Properties
CAS No. |
100780-24-3 |
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Molecular Formula |
C16H16O4S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)but-3-enylsulfonylbenzene |
InChI |
InChI=1S/C16H16O4S2/c1-2-9-16(21(17,18)14-10-5-3-6-11-14)22(19,20)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2 |
InChI Key |
GFOCBTRDQSQPQO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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